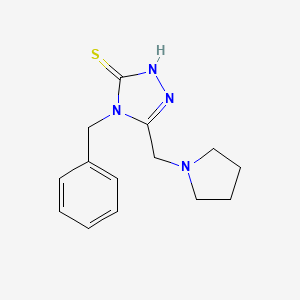

4-benzyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

4-Benzyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a benzyl group at the 4-position and a pyrrolidin-1-ylmethyl moiety at the 5-position of the triazole core. This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-349708), with applications in biochemical research .

For instance, compounds like 4-amino-5-(pyridinyl)-4H-1,2,4-triazole-3-thiol are prepared by coupling benzyl bromides with triazole precursors in alkaline media , suggesting a similar route for the target compound.

Properties

IUPAC Name |

4-benzyl-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4S/c19-14-16-15-13(11-17-8-4-5-9-17)18(14)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTNQGMAKSZKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NNC(=S)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl chloride with pyrrolidine to form N-benzylpyrrolidine, which is then reacted with thiosemicarbazide to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, dihydrotriazoles, and various substituted derivatives of the original compound. These products can exhibit different biological activities and chemical properties, making them valuable for further research .

Scientific Research Applications

Therapeutic Applications

1. Neuroprotective Agents

Recent studies have highlighted the potential of triazole derivatives in developing neuroprotective agents. The compound's structure suggests it could inhibit neurodegenerative processes associated with conditions like Parkinson's disease (PD). Research indicates that derivatives of the 1,2,4-triazole core can prevent α-synuclein aggregation, a hallmark of PD pathology. For instance, compounds similar to 4-benzyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol have shown promise in enhancing the levels of tyrosine hydroxylase and reducing α-synuclein expression in animal models treated with neurotoxins like MPTP .

2. Antimicrobial Activity

The compound has been explored for its antimicrobial properties. Triazole derivatives have been studied for their effectiveness against various bacterial strains, including those producing metallo-beta-lactamases (MBLs), which confer resistance to beta-lactam antibiotics. Small-molecule inhibitors derived from triazole scaffolds have shown potential in overcoming this resistance .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with appropriate benzyl halides under alkaline conditions. This method allows for the introduction of various functional groups that can enhance biological activity or selectivity against specific targets.

Case Studies

Mechanism of Action

The mechanism of action of 4-benzyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, the thiol group can interact with reactive oxygen species, providing antioxidant effects .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., pyrrolidine, benzyl) enhance antioxidant capacity by stabilizing radical intermediates, as seen in AT and AP derivatives .

- Heteroaromatic substituents (e.g., pyridine, pyrazole) improve binding to biological targets like kinases or enzymes via π-π stacking .

- Fluorinated analogs exhibit superior antimicrobial activity due to increased membrane permeability .

Antioxidant Activity

- AT (4-Amino-5-phenyl derivative): Demonstrated potent DPPH radical scavenging with IC₅₀ = 5.84 μg/mL, outperforming ascorbic acid in some assays .

Antimicrobial Activity

- Fluorinated Schiff Bases (60–62): Showed MIC values of 2.8–21.7 μM against P. aeruginosa, attributed to fluorine’s electronegativity and lipophilicity .

- Target Compound : Pyrrolidine’s basicity may enhance interaction with bacterial membranes, but antimicrobial testing is required for confirmation.

Enzyme Inhibition

- Target Compound : The pyrrolidin-1-ylmethyl group may similarly interact with kinase active sites, warranting further in silico or in vitro studies.

Physicochemical Properties

Note: The target compound’s higher molecular weight and lipophilicity may improve blood-brain barrier penetration compared to AT .

Biological Activity

The compound 4-benzyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (often referred to as Triazole-3-thiol) has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Basic Information

- Molecular Formula : C15H20N4S

- Molecular Weight : 284.41 g/mol

- CAS Number : 790263-60-4

Structural Characteristics

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the thiol group enhances its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 284.41 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 64.7 Ų |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar triazole compounds against various bacterial strains, demonstrating their potential as new antibacterial agents. For instance, compounds with a triazole-thiol structure have shown promising results against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. A notable study reported that related compounds demonstrated cytotoxic effects on cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM, indicating their potential as therapeutic agents in cancer treatment .

Case Studies

-

Case Study on Antimicrobial Activity :

- A series of triazole derivatives were synthesized and tested for their antibacterial properties. The results showed that certain derivatives had MIC values significantly lower than standard antibiotics, suggesting their potential as effective antimicrobial agents.

-

Case Study on Anticancer Activity :

- In vitro studies on the compound's effect on HCT-116 and T47D cell lines revealed that modifications in the molecular structure could enhance cytotoxicity, providing insights into structure-activity relationships crucial for drug development.

The mechanism by which This compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The thiol group may facilitate the formation of disulfide bonds with proteins, altering their function and leading to biological responses.

Q & A

Q. How to troubleshoot low yields in alkylation steps during synthesis?

Q. What computational tools predict metabolic pathways and metabolite identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.